molecular formula C8H5Br4NO B11474215 2-bromo-N-(2,4,6-tribromophenyl)acetamide

2-bromo-N-(2,4,6-tribromophenyl)acetamide

Cat. No.: B11474215
M. Wt: 450.75 g/mol
InChI Key: OQQJNIQWUIGRJO-UHFFFAOYSA-N
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Description

2-bromo-N-(2,4,6-tribromophenyl)acetamide is an organic compound with the molecular formula C8H5Br4NO It is a brominated derivative of acetamide, characterized by the presence of multiple bromine atoms attached to its phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2,4,6-tribromophenyl)acetamide typically involves the bromination of N-phenylacetamide. The process begins with the preparation of 2,4,6-tribromoaniline by treating aniline with bromine in the presence of acetic acid or dilute hydrochloric acid . This intermediate is then reacted with bromoacetyl bromide to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often purified by crystallization from ethanol .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2,4,6-tribromophenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetamides, while oxidation and reduction can lead to different brominated or de-brominated derivatives .

Scientific Research Applications

2-bromo-N-(2,4,6-tribromophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N-(2,4,6-tribromophenyl)acetamide involves its interaction with biological molecules. The bromine atoms can form strong bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular pathways by disrupting the normal function of biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The specific arrangement of bromine atoms also imparts distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C8H5Br4NO

Molecular Weight

450.75 g/mol

IUPAC Name

2-bromo-N-(2,4,6-tribromophenyl)acetamide

InChI

InChI=1S/C8H5Br4NO/c9-3-7(14)13-8-5(11)1-4(10)2-6(8)12/h1-2H,3H2,(H,13,14)

InChI Key

OQQJNIQWUIGRJO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)NC(=O)CBr)Br)Br

Origin of Product

United States

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